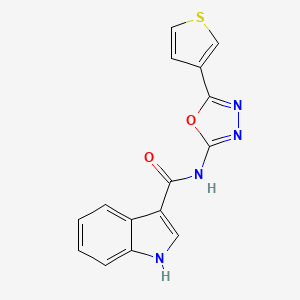

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O2S/c20-13(11-7-16-12-4-2-1-3-10(11)12)17-15-19-18-14(21-15)9-5-6-22-8-9/h1-8,16H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYZVNFISWMXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a hydrazide to form the oxadiazole ring, followed by coupling with an indole derivative to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form hydrazides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and indole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Analogous Heterocyclic Compounds

Key Observations :

Comparative Analysis :

- The target compound’s thiophene substitution may improve metabolic stability over sulfur-free analogs (e.g., triazoles in ), though direct comparative data is lacking.

- Benzothiazole-containing analogs in show higher antiproliferative activity (IC₅₀ ~5 µM) than the target compound’s thiophene derivative, suggesting substituent size and electronics critically influence potency.

Biological Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, along with mechanisms of action and relevant case studies.

Structural Characteristics

The compound features a unique combination of a thiophene ring, an oxadiazole ring, and an indole moiety. This structure is believed to contribute to its biological efficacy through various molecular interactions.

1. Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent.

- Mechanism of Action : The compound is thought to exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. It may interact with specific molecular targets such as enzymes or receptors involved in cancer progression.

-

Case Studies :

- In vitro studies demonstrated that the compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). For instance, it exhibited an IC50 value of 1.18 µM against HEPG2 cells, which is lower than that of standard chemotherapeutic agents like staurosporine (4.18 µM) .

- Another study reported that derivatives of oxadiazoles similar to this compound showed high potency against multiple cancer types with IC50 values in the sub-micromolar range .

2. Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties.

- Mechanism of Action : Its antimicrobial effects may be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Case Studies :

Comparative Analysis

The biological activity of this compound can be compared with other compounds containing oxadiazole and thiophene moieties:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Staurosporine | 4.18 | Anticancer |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amide | 0.42 | Anticancer |

| N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan | Not specified | Antimicrobial |

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell metabolism or bacterial growth.

- Apoptosis Induction : It promotes programmed cell death in malignant cells through intrinsic pathways.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0-G1 phase in certain cancer cell lines .

Q & A

Q. Key Considerations :

- Solvent selection (e.g., DMF, dichloromethane) and temperature control (reflux vs. room temperature) significantly impact yield .

- Example: Analogous compounds synthesized via General Method B (oxalic anhydride and pyridine) achieved yields of 35–60% .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?

Answer:

Optimization strategies include:

- Catalyst selection : Use of catalysts like 4B (specific to oxadiazole synthesis) improves cyclization efficiency .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances yields by 15–20% compared to traditional methods .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intermediate stability, while non-polar solvents may precipitate byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.